Iodobenzène

Vue d'ensemble

Description

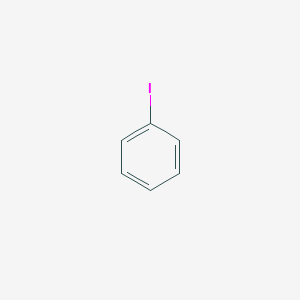

Iodobenzene is an aryl iodide and the simplest of the iodobenzenes, consisting of a benzene ring substituted with one iodine atom. Its chemical formula is C₆H₅I. It is a volatile, colorless liquid, although aged samples may appear yellowish. Iodobenzene is useful as a synthetic intermediate in organic chemistry .

Applications De Recherche Scientifique

Organic Synthesis

Iodobenzene is widely utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate effectively in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a variety of organic compounds.

- Formation of Aryl Iodides : Iodobenzene can be transformed into other aryl iodides through halogen exchange reactions. This property is particularly useful in the synthesis of complex organic molecules where iodine serves as a leaving group.

- Cross-Coupling Reactions : Iodobenzene is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methods are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, iodobenzene and its derivatives play crucial roles in drug development.

- Tracer Studies : Deuterated forms of iodobenzene (e.g., iodobenzene D5) are used as tracers in metabolic studies to understand drug metabolism pathways. This application aids researchers in elucidating the pharmacokinetics of new drug candidates .

- Radiolabeling : Iodobenzene derivatives are also utilized in the radiolabeling of biomolecules for imaging studies. For example, radioiodinated compounds derived from iodobenzene are used in positron emission tomography (PET) to visualize tumor sites .

Catalysis

Iodobenzene serves as a catalyst or catalyst precursor in various chemical transformations.

- Oxidative Cyclization : Recent studies have shown that iodobenzene can catalyze oxidative cyclization reactions, leading to the formation of cyclic compounds from linear precursors. This process is facilitated by hypervalent iodine species generated from iodobenzene .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Due to its relatively low toxicity, iodobenzene is considered a suitable reagent for synthesizing APIs, providing a safer alternative compared to other halogenated compounds .

Analytical Chemistry

Iodobenzene's unique properties make it useful in analytical applications.

- NMR Standards : Iodobenzene D5 is employed as an NMR standard for deuterium NMR spectroscopy, allowing for precise calibration and referencing of measurements in various analytical contexts .

- Chromatography : In chromatography, iodobenzene derivatives can serve as stationary phases or additives that enhance separation efficiency and selectivity for specific analytes .

Environmental and Safety Considerations

While iodobenzene has numerous applications, it is essential to consider its environmental impact and safety profile.

- Toxicity and Handling : Iodobenzene is classified as hazardous; therefore, proper handling protocols must be followed to minimize exposure risks during synthesis and application . Efforts are ongoing to develop safer alternatives and recycling methods for byproducts generated during its use .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Aryl iodide formation, cross-coupling reactions | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Tracer studies, radiolabeling | Enhanced understanding of drug metabolism |

| Catalysis | Oxidative cyclization | Facilitates complex reaction pathways |

| Analytical Chemistry | NMR standards, chromatography | Improved measurement accuracy |

| Environmental Safety | Toxicity management | Development of safer alternatives |

Case Study 1: Iodobenzene in Drug Metabolism Studies

A study utilizing iodobenzene D5 demonstrated its effectiveness as a tracer in understanding the metabolic pathways of a new antitumor drug candidate. Researchers tracked the compound's fate within biological systems, providing insights into potential drug interactions and metabolic stability .

Case Study 2: Catalytic Applications

Research highlighted the catalytic role of iodobenzene in oxidative cyclization processes. The study revealed that using iodobenzene derivatives significantly increased the yield of desired cyclic products compared to traditional methods, showcasing its utility in synthetic organic chemistry .

Mécanisme D'action

Iodobenzene is an aryl iodide and the simplest of the iodobenzenes, consisting of a benzene ring substituted with one iodine atom . It is useful as a synthetic intermediate in organic chemistry .

Target of Action

Iodobenzene’s primary target is Endoglucanase F, an enzyme found in Clostridium cellulolyticum . This organism is a cellulose-degrading bacterium, and the enzyme plays a crucial role in the breakdown of cellulose.

Mode of Action

Iodobenzene is known to be more reactive than bromobenzene or chlorobenzene due to the weaker c-i bond . This reactivity allows it to readily participate in various chemical reactions.

Biochemical Pathways

It is known to participate in various chemical reactions, including the sonogashira coupling, heck reaction, and other metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene .

Pharmacokinetics

It is known that iodobenzene is a volatile colorless liquid , suggesting that it could be rapidly distributed into various compartments in the body if ingested or inhaled.

Result of Action

The molecular and cellular effects of iodobenzene’s action largely depend on the specific reactions it participates in. For instance, in the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings, iodobenzene can help form new carbon-carbon bonds .

Action Environment

The action of iodobenzene can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the pH of the environment . Furthermore, iodobenzene has a vapor pressure of 1.06 mm Hg at 25 °C, suggesting that it could evaporate into the air if released into the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodobenzene can be synthesized in the laboratory from aniline via the diazotization reaction. In this process, the amine functional group of aniline is diazotized with hydrochloric acid and sodium nitrite. Potassium iodide is then added to the resultant phenyldiazonium chloride, causing nitrogen gas to evolve. The product is separated by steam distillation .

Alternatively, iodobenzene can be produced by refluxing iodine and nitric acid with benzene .

Industrial Production Methods: Industrial production of iodobenzene typically involves the same methods as laboratory synthesis but on a larger scale. The diazotization of aniline followed by treatment with potassium iodide is a common industrial method .

Types of Reactions:

Substitution Reactions: Iodobenzene undergoes substitution reactions due to the relatively weak carbon-iodine bond.

Oxidation Reactions: Iodobenzene reacts with chlorine to form iodobenzene dichloride, which is used as a solid source of chlorine.

Coupling Reactions: Iodobenzene serves as a substrate for metal-catalyzed coupling reactions such as the Sonogashira coupling and the Heck reaction.

Common Reagents and Conditions:

Grignard Reagent Formation: Magnesium in dry ether.

Oxidation: Chlorine gas.

Coupling Reactions: Palladium or copper catalysts under inert atmosphere.

Major Products:

Phenylmagnesium Iodide: From reaction with magnesium.

Iodobenzene Dichloride: From reaction with chlorine.

Coupled Products: From Sonogashira and Heck reactions.

Comparaison Avec Des Composés Similaires

- Fluorobenzene

- Chlorobenzene

- Bromobenzene

Comparison: Iodobenzene is more reactive than fluorobenzene, chlorobenzene, and bromobenzene due to the weaker carbon-iodine bond. This increased reactivity makes iodobenzene a more versatile reagent in organic synthesis, particularly in coupling reactions .

Activité Biologique

Iodobenzene, an aromatic compound with the formula CHI, is notable for its diverse biological activities and applications in various fields, including pharmacology and environmental science. This article delves into the biological activity of iodobenzene, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

Iodobenzene is characterized by its iodine substituent on a benzene ring, which influences its chemical reactivity and biological interactions. The presence of iodine allows for unique interactions with biological molecules, particularly through halogen bonding. This property has been explored in drug design, where iodobenzene derivatives are used as potential drug candidates due to their ability to form stable complexes with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHI |

| Molecular Weight | 204.94 g/mol |

| Boiling Point | 188 °C |

| Solubility | Slightly soluble in water |

| Density | 1.93 g/cm³ |

Inhibition and Excitation in Insect Receptors

Research has shown that iodobenzene exhibits bimodal effects on the antennal receptors of the female silk moth (Bombyx mori). A study demonstrated that exposure to iodobenzene inhibits the response to benzoic acid while simultaneously inducing a transient post-stimulus excitation (rebound effect) after the initial inhibition fades. This suggests that iodobenzene interacts with specific receptor sites in a complex manner, potentially affecting sensory processing in insects .

Enzymatic Interactions

Iodobenzene has also been studied for its interactions with various enzymes. For instance, it is involved in the degradation of cellulose through endoglucanase activity. The enzyme interaction indicates that iodobenzene can serve as a substrate or inhibitor depending on the specific enzymatic context .

Photolytic Stability and Biological Implications

A study investigating the photolytic behavior of iodobenzene revealed that it is unstable under UV light, similar to alkyl iodides. This instability can lead to the formation of reactive species that may have toxicological implications in biological systems . Understanding these photolytic reactions is essential for assessing environmental impacts and safety profiles.

Halogen Bonding in Drug Design

Recent research has focused on the halogen bonding capabilities of iodobenzene derivatives in drug design. For example, studies have shown that substituents on iodobenzene can significantly enhance its ability to act as a halogen bond donor. This property is being leveraged to develop new therapeutic agents that utilize halogen bonding for better target specificity and efficacy .

Toxicological Considerations

While iodobenzene has beneficial applications, it is essential to consider its potential toxicity. The Ames test indicates that iodobenzene does not exhibit mutagenic properties; however, its photolytic products may pose risks . Continuous monitoring and assessment are necessary to ensure safety in applications involving this compound.

Propriétés

IUPAC Name |

iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHMUERNLJLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I | |

| Record name | iodobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060452 | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.4 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C (171 °F) - closed cup | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; slightly soluble in ether, DMSO, Miscible with acetone, benzene, carbon tetrachloride, and ligroin, In water, 340 mg/L at 30 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.808 g/cu cm at 20 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.06 mm Hg at 25 °C (extrapolated) | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Iodobenzene has a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori. Exposure to iodobenzene causes an inhibition of the response to BA. With stimulation by iodobenzene alone, a reduction of basic nerve impulse firing during exposure is followed by a transient post-stimulus excitation (rebound). /It was suggested/ that inhibition suppresses excitation during exposure but fades afterwards more rapidly than excitation. Due to the spatial equivalence of the iodine and the acid residue, these effects might indicate opposing interactions of iodobenzene with the specific site for the key compound BA. This is supported by the fact that substitutions by smaller halogens are less effective in both inhibition and rebound ... | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

591-50-4 | |

| Record name | Iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HK5L7YBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.3 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.